7-phényl-7H-purine

Vue d'ensemble

Description

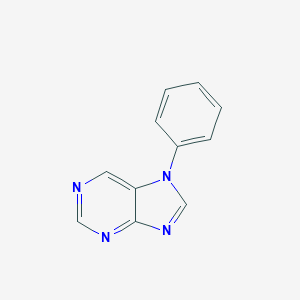

7-Phenyl-7H-purine is a heterocyclic aromatic organic compound with the molecular formula C11H8N4. It consists of a purine ring system substituted with a phenyl group at the 7-position. Purines are a class of compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA .

Applications De Recherche Scientifique

Biological Activities

7-Phenyl-7H-purine and its derivatives have been studied for their antiviral , anticancer , and kinase inhibition properties. The following sections detail these biological activities:

Antiviral Properties

Research has indicated that purine derivatives, including 7-phenyl-7H-purine, exhibit antiviral activities. A notable study demonstrated that certain purine analogs can inhibit viral replication by targeting specific viral enzymes. These compounds are particularly relevant in the development of treatments for viral infections, including hepatitis and HIV .

Anticancer Activity

The anticancer potential of 7-phenyl-7H-purine has been explored extensively. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as melanoma B16F10 cells. Furthermore, in vivo experiments using syngeneic mouse models revealed that 7-phenyl-7H-purine significantly inhibits tumor growth and metastasis . The mechanism of action appears to involve the downregulation of key oncogenes and the induction of cell cycle arrest.

Kinase Inhibition

Kinases are critical targets in cancer therapy due to their role in cell signaling pathways. Compounds like 7-phenyl-7H-purine have been identified as effective kinase inhibitors, showing promise in modulating pathways involved in cancer progression and resistance to therapies .

Synthetic Methodologies

The synthesis of 7-phenyl-7H-purine is crucial for its application in research and drug development. Various synthetic routes have been developed:

Reductive Amination

Recent advancements in reductive amination techniques have facilitated the efficient synthesis of 7-phenyl derivatives from functionalized aldehydes and aniline derivatives. This method allows for high conversion rates and yields while minimizing the use of harsh reagents .

Regioselective C-H Functionalization

Another innovative approach involves direct regioselective C-H functionalization of purines, enabling the introduction of various substituents at specific positions on the purine ring. This method enhances the versatility of 7-phenyl-7H-purine derivatives for further biological testing .

Case Studies

Several case studies highlight the applications of 7-phenyl-7H-purine:

Mécanisme D'action

Target of Action

7-Phenyl-7H-purine, also known as 7-phenylpurine, is a purine derivative . Purine derivatives are involved in various metabolic processes as cofactors associated with a wide variety of enzymes and receptors . .

Mode of Action

It is known that purine derivatives can act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as "purinergic signalling" .

Biochemical Pathways

Purine metabolism affects a broad range of cellular processes, including energy production and DNA/RNA synthesis . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . .

Pharmacokinetics

These properties are strongly influenced by physicochemical parameters .

Result of Action

It is known that purinergic signalling is cross-linked with other transmitter networks to coordinate numerous aspects of cell behavior such as proliferation, differentiation, migration, apoptosis and other physiological processes critical for the proper function of organisms .

Action Environment

It is known that dietary and herbal interventions can help to restore and balance purine metabolism, thus addressing the importance of a healthy lifestyle in the prevention and relief of human disorders .

Analyse Biochimique

Biochemical Properties

Purine derivatives have been noted for their potential in targeting various cancers

Cellular Effects

Purine derivatives have been shown to have significant anticancer activities against targeted receptor proteins

Molecular Mechanism

Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling”

Temporal Effects in Laboratory Settings

The compound is a solid and is stored at -20° C

Metabolic Pathways

Purine metabolism affects a broad range of cellular processes, including energy production and DNA/RNA synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-7H-purine typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of 7-Phenyl-7H-purine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Phenyl-7H-purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Comparaison Avec Des Composés Similaires

7-Methyl-7H-purine: Similar structure but with a methyl group instead of a phenyl group.

7-Ethyl-7H-purine: Contains an ethyl group at the 7-position.

7-Propyl-7H-purine: Contains a propyl group at the 7-position.

Uniqueness: 7-Phenyl-7H-purine is unique due to the presence of the phenyl group, which can enhance its binding affinity to certain molecular targets compared to its alkyl-substituted counterparts. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents .

Activité Biologique

7-Phenyl-7H-purine, a purine derivative characterized by a phenyl group at the 7-position, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of CHN and a molecular weight of approximately 196.21 g/mol, exhibits various biological properties that make it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The structure of 7-phenyl-7H-purine consists of a bicyclic arrangement typical of purines, which includes fused imidazole and pyrimidine rings. The presence of the phenyl group significantly influences its chemical reactivity and biological interactions.

Table 1: Structural Characteristics of 7-Phenyl-7H-Purine

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 196.21 g/mol |

| Structural Features | Bicyclic purine structure |

Kinase Inhibition

Research indicates that 7-phenyl-7H-purine exhibits significant inhibitory effects on various kinases, particularly those involved in cancer signaling pathways. Notable studies have shown its potential as an inhibitor for the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both critical in tumor progression.

- Inhibitory Activity : Recent findings suggest that modifications on the purine scaffold can enhance inhibitory effects against these kinases, with some derivatives showing IC values in the low micromolar range (2.4–9.3 µM) against specific cancer cell lines .

- Cytotoxicity : The compound's cytotoxic properties were evaluated against various cancer cell lines, revealing potent activity with IC values as low as 55 nM for certain derivatives . This highlights its potential as a therapeutic agent in oncology.

Anti-inflammatory and Immunomodulatory Effects

Beyond its role in oncology, 7-phenyl-7H-purine has been investigated for its anti-inflammatory properties. Similar purine derivatives have demonstrated efficacy in modulating immune responses and alleviating inflammation, suggesting broader therapeutic applications.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of 7-phenyl-7H-purine and its biological activity has been a focal point of research. SAR studies indicate that variations in substituents on the purine ring can significantly affect binding affinity and selectivity towards biological targets.

Table 2: Structure-Activity Relationships

| Compound Name | IC (µM) | Biological Activity |

|---|---|---|

| 7-Phenyl-7H-purine | 2.4 - 9.3 | Inhibitor of EGFR and HER2 |

| 3-(3-fluorophenyl) analogue | 0.055 - 0.090 | Cytotoxic against prostate and colon cells |

| N-methylpiperazine derivatives | Not active | Lack of cytotoxicity |

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various substituted derivatives of 7-phenyl-7H-purine against prostate (PC-3) and colon (HT-29) cancer cell lines. The results indicated that certain analogues exhibited potent cytotoxicity with IC values ranging from nanomolar to low micromolar concentrations .

Study 2: Inhibition of Kinases

Another investigation focused on the compound's ability to inhibit key kinases involved in cancer progression, particularly EGFR and HER2. The study highlighted how structural modifications could enhance binding affinity, leading to improved therapeutic efficacy against tumors .

Propriétés

IUPAC Name |

7-phenylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKCFGHHLWMSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=NC=NC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356367 | |

| Record name | 7-phenyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18346-05-9 | |

| Record name | 7-phenyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 7-phenyl-7H-purine?

A1: 7-Phenyl-7H-purine is a purine derivative where a phenyl group is attached to the nitrogen at the 7th position of the purine ring. While the papers do not explicitly state the molecular formula and weight, these can be deduced from its structure:

Q2: How does 7-phenyl-7H-purine react with Grignard reagents?

A2: The research by Kobayashi et al. investigates the reaction of 7-phenyl-7H-purine with Grignard reagents. [, ] They found that the reaction occurs at the 8th position of the purine ring, leading to the addition of the Grignard reagent and the formation of a new C-C bond. This regioselectivity is attributed to the electronic influence of the phenyl group at the 7th position.

Q3: Can 7-phenyl-7H-purine undergo condensation reactions with aldehydes?

A3: Yes, research demonstrates that 8-methyl derivatives of both 7-phenyl-7H-purine and its isomer, 8-methyl-9-phenyl-9H-purine, can undergo condensation reactions with aldehydes. [, ] This reaction occurs at the methyl group in the 8th position, resulting in the formation of styryl derivatives.

Q4: Are there any potential applications of these reactions with 7-phenyl-7H-purine?

A4: The research primarily focuses on understanding the reactivity and chemical behavior of 7-phenyl-7H-purine. While there are no direct applications mentioned in the papers, these reactions could potentially be utilized in the synthesis of more complex purine derivatives. Further research is needed to explore the potential applications of these reactions in various fields.

- Kobayashi, S., et al. "PURINES. 1. REACTION OF 9-PHENYL-9H-PURINE AND 7-PHENYL-7H-PURINE WITH GRIGNARD REAGENTS." Chemical & Pharmaceutical Bulletin 27.5 (1979): 1274-1276.

- Kobayashi, S., et al. "PURINES. 4. CONDENSATION OF 8-METHYL-9-PHENYL-9H-PURINE OR 8-METHYL-7-PHENYL-7H-PURINE WITH ALDEHYDE." Chemical & pharmaceutical bulletin 27.5 (1979): 1277-1279.

- Japanese version of reference 2:

- Japanese version of reference 1:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.